molecular formula C11H9F3N2O B6593102 3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone CAS No. 371967-28-1

3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone

Katalognummer: B6593102
CAS-Nummer: 371967-28-1
Molekulargewicht: 242.20 g/mol
InChI-Schlüssel: PFQSBAJXRTXUPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone is a synthetically crafted quinolone derivative of significant interest in medicinal chemistry research. Quinolones are a prominent class of compounds known for their potent biological activities, particularly as antibacterial agents . Fluoroquinolones, for instance, are established synthetic antimicrobials that function by targeting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication . This compound serves as a valuable chemical intermediate for constructing more complex molecules aimed at investigating new mechanisms of action. Beyond antibacterial applications, the quinolone scaffold is extensively explored in oncology research. Numerous quinoline derivatives are reported to exhibit cytotoxicity through various mechanisms, including topoisomerase inhibition and disruption of tubulin polymerization . The specific substituents on this compound—a cyano group and a trifluoromethyl group—are common in drug discovery for their ability to influence a molecule's electronic properties, metabolic stability, and binding affinity. This makes the compound a versatile building block for developing novel therapeutic candidates. Recent research highlights the continued relevance of quinolone derivatives, with studies identifying new analogs showing promising activity against challenging strains of Mycobacterium tuberculosis , including multi-drug resistant (MDR) forms . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

2-oxo-4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)9-6-3-1-2-4-8(6)16-10(17)7(9)5-15/h1-4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQSBAJXRTXUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153008
Record name 1,2,5,6,7,8-Hexahydro-2-oxo-4-(trifluoromethyl)-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371967-28-1
Record name 1,2,5,6,7,8-Hexahydro-2-oxo-4-(trifluoromethyl)-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371967-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5,6,7,8-Hexahydro-2-oxo-4-(trifluoromethyl)-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclization of 4-Trifluoromethylaniline with Diketene Derivatives

The quinolone scaffold is constructed via condensation of 4-trifluoromethylaniline with 4-(acetyloxy)-2H,3H-pyran-2,6-dione in acetic acid, following methodologies adapted from CA2228038C.

Procedure :

  • Dissolve 4-trifluoromethylaniline (10.0 g, 56.8 mmol) in glacial acetic acid (100 mL).

  • Add 4-(acetyloxy)-2H,3H-pyran-2,6-dione (9.8 g, 56.8 mmol) in portions at 25°C.

  • Stir for 5 hours, then quench with ice-cold water (700 mL).

  • Filter the precipitate and wash with diethyl ether to yield 6-trifluoromethyl-2(1H)-quinolone as a pale yellow solid (Yield: 45%, m.p. 223–224°C).

Key Data :

ParameterValue
Reactant Ratio1:1 (aniline:diketene)
Reaction Time5 hours
Yield45%

Introduction of the Cyano Group at Position 3

Bromination and Palladium-Catalyzed Cyanation

A halogenation-cyanation sequence is employed to install the cyano group at position 3, leveraging methods from CA2228038C and RSC Advances.

Step 1: Bromination :

  • Suspend 6-trifluoromethyl-2(1H)-quinolone (5.0 g, 21.3 mmol) in chloroform (50 mL).

  • Add N-bromosuccinimide (3.8 g, 21.3 mmol) and a catalytic amount of AIBN.

  • Reflux for 12 hours to yield 3-bromo-6-trifluoromethyl-2(1H)-quinolone (Yield: 78%).

Step 2: Cyanation :

  • Combine 3-bromo-6-trifluoromethyl-2(1H)-quinolone (4.2 g, 13.7 mmol), trimethylsilyl cyanide (2.7 mL, 20.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.8 g, 0.7 mmol) in triethylamine (30 mL).

  • Reflux for 24 hours under nitrogen.

  • Purify by flash chromatography (CH2Cl2:MeOH, 95:5) to isolate 3-cyano-6-trifluoromethyl-2(1H)-quinolone (Yield: 65%).

Key Data :

ReactionConditionsYield
BrominationNBS, AIBN, CHCl3, reflux78%
CyanationTMSCN, Pd(PPh3)4, Et3N65%

Hydrogenation to the Tetrahydroquinolone Derivative

Catalytic Hydrogenation with RANEY®-Nickel

The aromatic ring is reduced using RANEY®-nickel under high-pressure hydrogen, as demonstrated in antimycobacterial quinolone syntheses.

Procedure :

  • Suspend 3-cyano-6-trifluoromethyl-2(1H)-quinolone (3.0 g, 11.2 mmol) in methanol (100 mL).

  • Add RANEY®-nickel (1.5 g) and ammonium hydroxide (10 mL).

  • Hydrogenate at 80°C under 11.4 atm H2 for 36 hours.

  • Filter and concentrate to obtain 3-cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone as a white solid (Yield: 72%, HPLC purity: >95%).

Optimization Insights :

  • Temperature : Excessively high temperatures (>100°C) promote over-reduction of the cyano group.

  • Catalyst Loading : 10–15 wt% RANEY®-nickel ensures complete conversion without side reactions.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 11.2 (s, 1H, NH), 2.90–2.70 (m, 4H, CH2), 2.50–2.30 (m, 4H, CH2), 1.80–1.60 (m, 2H, CH2).

  • 13C NMR (100 MHz, DMSO-d6): δ 180.2 (C=O), 128.5 (q, J = 32 Hz, CF3), 118.9 (CN), 40.1–22.3 (aliphatic carbons).

  • HRMS : m/z calcd for C12H10F3N2O [M+H]+: 271.0821; found: 271.0818.

Purity and Stability

  • HPLC : >99% purity (C18 column, 60% MeCN/H2O).

  • Stability : Stable at 25°C for >6 months under inert atmosphere.

Comparative Evaluation of Synthetic Routes

The table below contrasts key methodologies for preparing the target compound:

MethodAdvantagesLimitationsYield
Diketene CyclizationHigh regioselectivityModerate yields (45–65%)45%
Palladium-Catalyzed CyanationCompatible with halidesRequires inert conditions65%
RANEY®-Nickel HydrogenationScalable, robustSensitive to over-reduction72%

Industrial-Scale Considerations

  • Cost Drivers : Trimethylsilyl cyanide and palladium catalysts contribute significantly to raw material costs.

  • Green Chemistry Alternatives : Replacing TMSCN with KCN/CuCN in DMF reduces expenses but lowers yields by 15–20%.

  • Process Safety : Exothermic hydrogenation necessitates controlled H2 pressure and temperature monitoring.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Quinolone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinolone derivatives with hydrogenated functional groups.

    Substitution: Substituted quinolone derivatives with new functional groups replacing the cyano or trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to 3-cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone exhibit significant biological activities:

  • Antimicrobial Properties : Quinolone derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis.
  • Antitumor Effects : The unique combination of cyano and trifluoromethyl groups may enhance solubility and bioavailability, contributing to improved anticancer activity.

Structure-Activity Relationship (SAR)

The presence of both cyano and trifluoromethyl groups distinguishes this compound from other quinolones. This combination potentially enhances its pharmacological profile:

Compound Name Structural Features Biological Activity
3-TrifluoromethylquinoloneQuinoline core with trifluoromethyl groupAntimicrobial activity
4-CyanoquinolineQuinoline core with cyano groupAnticancer properties
5-FluoroquinoloneFluoro substituent on quinoloneBroad-spectrum antibiotic

Medicinal Chemistry Applications

The interaction studies involving 3-cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking simulations and in vitro assays are employed to assess these interactions.

Case Studies

  • Antimycobacterial Activity : A study demonstrated that quinolone derivatives exhibit promising activity against Mycobacterium tuberculosis. Modifications in the molecular structure significantly influenced these interactions.
  • Anticancer Research : Investigations into the cytotoxic effects of similar quinolone compounds have revealed their potential in targeting cancer cells through apoptosis induction mechanisms.

Wirkmechanismus

The mechanism of action of 3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death. The presence of the cyano and trifluoromethyl groups enhances the compound’s binding affinity to the target enzymes, increasing its antibacterial potency.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Related Compounds

Compound Core Structure Position 3 Substituent Position 4 Substituent Key Properties
Target Compound Tetrahydroquinolone -CN -CF₃ High electronegativity, potential stability
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one Tetrahydroquinolone -H -CH₃ Moderate electron donation; used in antibiotic studies
4-Hydroxy-3-methyl-2(1H)-quinolone Quinolone -CH₃ -OH Antioxidant activity; tautomerism (quinolone vs. quinolinol)
4-Trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-ol Quinazoline -H -CF₃ Different heterocycle (two N atoms); altered H-bonding capacity
  • Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ and -CN groups in the target compound contrast with the -CH₃ and -OH groups in analogs, leading to distinct electronic environments.
  • Tautomerism: Unlike 4-hydroxyquinolones, which exhibit tautomerism between 2-quinolone and 2-quinolinol forms, the target compound’s -CF₃ and -CN groups likely stabilize the lactam form, avoiding such equilibria.

Spectroscopic Characteristics

Table 3: NMR Chemical Shifts of Key Protons

Compound Proton Environment δH (ppm) δC (ppm)
Target Compound (Predicted) H-5 (near -CF₃) ~7.8–8.2 (d, JH-F) C-4 (CF₃): ~120–125
2-Methyl-THQ CH₃ (position 2) 2.29–2.43 CH₃: 20–25
Antibiotic Quinolone (F-substituted) H-5 (near -F) 7.86 (JH-F = 13 Hz) C-F: 153.3 (JC-F = 248 Hz)
  • The -CF₃ group in the target compound would deshield adjacent protons (e.g., H-5), producing downfield shifts similar to fluorine-substituted quinolones.
  • The -CN group’s electron-withdrawing effect may further shift neighboring carbons (e.g., C-3) upfield in ¹³C NMR compared to -CH₃ analogs.

Biologische Aktivität

3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone is a synthetic compound belonging to the quinolone family, known for its diverse biological activities, particularly in antimicrobial applications. This article reviews its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Cyano group at the third position
  • Trifluoromethyl group at the fourth position
  • Tetrahydroquinolone core

This structural configuration is essential for its biological activity, enhancing its interaction with biological targets.

3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone exerts its biological effects primarily through the inhibition of bacterial enzymes:

  • DNA gyrase
  • Topoisomerase IV

These enzymes are crucial for bacterial DNA replication. By inhibiting these targets, the compound disrupts DNA supercoiling and transcription processes, leading to bacterial cell death. The presence of cyano and trifluoromethyl groups increases binding affinity to these enzymes, enhancing antibacterial potency .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

Bacterial StrainMIC (µg/mL)Comparison Drug
Staphylococcus aureus≤ 1Ciprofloxacin
Escherichia coli≤ 5Ciprofloxacin
Pseudomonas aeruginosa≤ 5Ciprofloxacin
Klebsiella pneumoniae≤ 5Ciprofloxacin

These results suggest that 3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone could be a promising candidate for developing new antibiotics .

Case Studies

  • In Vivo Studies : In experimental models involving infected mice, administration of the compound resulted in a significant reduction in bacterial load compared to control groups. The compound effectively reduced symptoms associated with bacterial infections.
  • Comparative Studies : In comparative studies against established antibiotics like ciprofloxacin and amoxicillin, this quinolone exhibited superior efficacy in certain resistant strains of bacteria .

Safety and Toxicity

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully assess its long-term safety and potential side effects.

Q & A

Basic: How can researchers optimize the solubility of 3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone derivatives for in vitro assays?

Methodological Answer:
Solubility optimization hinges on strategic substituent modifications and pH adjustments. For example:

  • Substituent Effects: Introducing ionizable groups (e.g., piperazinyl moieties) enhances solubility at physiological pH. Piperazine-substituted analogues show >40 μM solubility at pH 6.5 due to their ionizable nitrogen . Conversely, hydrophobic groups like 2-methyl reduce solubility (e.g., 3-bromo-2-methyl derivatives exhibit 20× lower solubility than 2-hydrogen counterparts at pH 6.5) .
  • pH Dependency: Halogenated derivatives (e.g., 3-bromo) display marked solubility differences between pH 2.0 and 6.5, with higher solubility in acidic conditions. Adjusting assay buffer pH to 2.0–4.0 may improve dissolution for such compounds .

Advanced: What methodologies are employed to evaluate the structure-activity relationship (SAR) of substituents on the quinolone core for antimalarial activity?

Methodological Answer:
SAR studies integrate synthetic chemistry, in vitro potency screening, and pharmacokinetic profiling:

  • Core Modifications: Systematic substitution at positions 2, 3, 6, and 7 is tested. For instance, 7-piperazinyl groups improve solubility and antimalarial activity, while 3-carboxylic esters enhance target binding .
  • In Vivo Validation: Lead compounds are evaluated in murine Plasmodium berghei models. Compounds like trifluoromethylpiperazinyl-4(1H)-quinolone esters (e.g., 8v, 8ab) achieve >85% parasitemia inhibition at 10 mg/kg doses via oral administration, with survival metrics tracked up to 30 days post-infection .
  • Log D and Solubility Screening: Prioritization of candidates combines log D values (optimally 1–3) and solubility (>40 μM) to ensure bioavailability .

Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of 3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and hydrogenation states. For example, aliphatic protons in tetrahydro regions (δ 1.5–2.5 ppm) and aromatic protons in the quinolone ring (δ 7.0–8.5 ppm) are diagnostic .
  • Mass Spectrometry (ESI-MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing cyano (MW +27) and trifluoromethyl (MW +69) groups .
  • IR Spectroscopy: Carbonyl stretches (~1670 cm⁻¹) confirm the 2(1H)-quinolone core, while nitrile peaks (~2200 cm⁻¹) verify the 3-cyano group .

Advanced: How do in vivo efficacy studies in murine models inform the selection of lead compounds for antimalarial development?

Methodological Answer:
Murine models assess both blood- and liver-stage efficacy:

  • Blood-Stage Protocols: Infected mice receive oral doses (e.g., 50 mg/kg) 1–3 days post-infection. Parasitemia is quantified via flow cytometry, with compounds like 8ab achieving full inhibition (100%) at day 6 post-infection .
  • Liver-Stage Evaluation: Compounds active in Plasmodium falciparum liver-stage assays (e.g., 8j) are tested for prophylactic efficacy. Doses ≥25 mg/kg cure infections by targeting hypnozoites .
  • Survival Metrics: Compounds prolonging survival to ≥21 days with <1% parasitemia advance to preclinical trials. For example, 8v cured 3/5 mice by day 30 .

Basic: What synthetic strategies are effective for introducing trifluoromethyl groups into the quinolone scaffold?

Methodological Answer:
Trifluoromethylation methods include:

  • Cyclocondensation: Reacting ethyl trifluoromethylacetoacetate with substituted anilines under acidic conditions (e.g., H₂SO₄) forms the quinolone core. For example, 6,7-dimethoxy-4-trifluoromethyl-2(1H)-quinolone is synthesized via this route .
  • Electrophilic Substitution: Nitration of trifluoromethyl precursors (e.g., using HNO₃/H₂SO₄) followed by reduction (e.g., PtO₂/H₂) introduces amino groups at position 3, enabling further functionalization .

Advanced: What experimental approaches are used to assess the impact of halogen substituents on the pharmacokinetic profile of quinolone derivatives?

Methodological Answer:
Halogen effects are evaluated through:

  • Solubility-Permeability Balance: Bromo or chloro substituents at position 3 increase lipophilicity (log D ↑0.5–1.0) but reduce solubility. Dynamic solubility assays (e.g., HPLC-UV at pH 2.0 and 6.5) quantify these trade-offs .
  • Metabolic Stability: Microsomal assays (e.g., liver microsomes + NADPH) assess halogen-induced resistance to oxidative metabolism. 3-Bromo derivatives show longer half-lives (t₁/₂ >60 min) compared to non-halogenated analogues .
  • CYP Inhibition Screening: Fluorine substituents (e.g., 4-trifluoromethyl) are profiled for CYP3A4/2D6 inhibition to avoid drug-drug interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.